1,7,7-Trimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione
Overview
Description
1,7,7-Trimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione is a complex organic compound with a unique bicyclic structure. It is known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s structure features a bicyclo[2.2.1]heptane core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction forms the bicyclic structure with high regioselectivity and stereoselectivity.
Introduction of Functional Groups:
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the piperazine ring is attached to the bicyclic core via a carbonyl linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced catalysts, and optimized reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,7,7-Trimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Camphorquinone: A similar compound with a bicyclo[2.2.1]heptane core and carbonyl groups.
Bornane: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness
1,7,7-Trimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]bicyclo[2.2.1]heptane-2,3-dione is unique due to its combination of a bicyclic core with a piperazine moiety and multiple functional groups. This unique structure provides versatility in chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1,7,7-trimethyl-4-(4-phenylpiperazine-1-carbonyl)bicyclo[2.2.1]heptane-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-19(2)20(3)9-10-21(19,17(25)16(20)24)18(26)23-13-11-22(12-14-23)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYWUUOWTYXCDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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